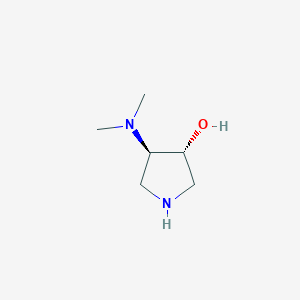

(3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R,4R)-4-(dimethylamino)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMZWVXBYNBYDL-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CNC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960289-61-6 | |

| Record name | rac-(3R,4R)-4-(dimethylamino)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Mechanistic and Functional Comparisons

- Enzyme Inhibition: 1N and 1NBn: These analogs mimic the oxacarbenium ion transition state of DNA glycosylases, enabling subnanomolar binding (Kd ~ pM) to Fpg, hOGG1, and hNEIL1. The benzyl group in 1NBn enhances hydrophobic interactions, surpassing the affinity of abasic analogs like THF .

Nucleic Acid Stabilization :

Synthetic Accessibility :

Physicochemical and Pharmacokinetic Properties

| Property | (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol | (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | N-(Pyren-1-ylmethyl) Analog |

|---|---|---|---|

| LogP | ~0.5 (predicted, due to dimethylamino) | ~-1.2 (highly polar) | ~3.8 (hydrophobic pyrenyl) |

| Solubility | High in aqueous buffers | High in water | Low (requires DMSO) |

| Bioavailability | Moderate (polarity vs. membrane penetration) | Likely low (high polarity) | Poor (due to bulkiness) |

Q & A

Q. What are the established synthetic routes for (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol, and how can stereochemical purity be ensured?

Methodological Answer: The compound can be synthesized via hydrogenolysis of (3R,4R)-1-benzyl-3,4-pyrrolidinediol using 10% Pd/C in anhydrous methanol under H₂ gas, followed by dimethylamination. Stereochemical integrity is maintained by using enantiomerically pure starting materials and monitoring via chiral HPLC or polarimetry . For large-scale synthesis, asymmetric 1,3-dipolar cycloaddition has been optimized to yield the (3R,4R) configuration with >99% enantiomeric excess (ee), validated by X-ray crystallography .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., hydroxyl and dimethylamino groups).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₆H₁₄N₂O).

- Chiral Chromatography : To resolve enantiomers and confirm stereopurity.

- X-ray Diffraction : For absolute configuration determination in crystalline derivatives .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation of the hydroxyl and dimethylamino groups. Desiccants (e.g., silica gel) should be used to avoid hygroscopic degradation. Stability under these conditions has been validated for >12 months .

Advanced Research Questions

Q. How can redox-neutral C–H functionalization strategies be applied to modify this compound for complex molecule synthesis?

Methodological Answer: The α-C–H bond of pyrrolidin-3-ol derivatives can be functionalized via N-aryliminium ion intermediates. For example, reacting this compound with a monoprotected p-quinone generates an N-aryliminium species, which reacts with boronic acids to yield cis-2-substituted analogs. This method preserves stereochemistry and enables rapid diversification for drug discovery .

Q. What computational tools are effective for predicting the biological targets of this compound derivatives?

Methodological Answer: Leverage databases like PISTACHIO, REAXYS, and DrugBank to model interactions. Molecular docking studies (e.g., AutoDock Vina) can predict binding to enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Pharmacophore mapping using Schrödinger Suite identifies key hydrogen-bonding motifs (e.g., hydroxyl and tertiary amine) for target prioritization .

Q. How do reaction conditions impact the scalability of this compound synthesis?

Methodological Answer: Large-scale production (≥100 g) requires optimizing catalytic hydrogenolysis parameters:

- Catalyst Loading : 10% Pd/C at 5 wt% minimizes metal leaching.

- Solvent : Anhydrous methanol ensures high solubility and prevents side reactions.

- Temperature/Pressure : 25°C and 1 atm H₂ balance reaction rate and safety.

Process analytical technology (PAT) tools, like in-situ FTIR, monitor reaction progress and impurities .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition data often arise from:

- Impurity Profiles : Use LC-MS to quantify byproducts (e.g., oxidation derivatives).

- Assay Conditions : Standardize buffer pH (7.4), ionic strength, and temperature.

- Enantiomeric Cross-contamination : Re-evaluate activity using stereochemically pure batches. Meta-analyses of published datasets can identify confounding variables .

Q. How can in vivo pharmacokinetic studies of this compound derivatives be designed to account for metabolic instability?

Methodological Answer:

- Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl) to enhance oral bioavailability.

- Metabolite Identification : Use LC-MS/MS to track phase I/II metabolites in plasma.

- Species-Specific Modeling : Compare rodent and human liver microsomes to predict clearance rates. Adjust dosing regimens based on allometric scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.